molecular formula C13H14N2O3 B7884633 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile

Cat. No.: B7884633
M. Wt: 246.26 g/mol
InChI Key: QQWYQAQQADNEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) is a specialized reagent widely used in peptide synthesis for introducing the tert-butoxycarbonyl (Boc) protecting group to amino acids. First reported in 1979 , BOC-ON is synthesized via a two-step process: (1) nitrosation of benzyl cyanide to form 2-hydroxyimino-2-phenylacetonitrile, followed by (2) reaction with phosgene and tert-butanol . Key advantages include:

  • High reactivity: Completes Boc protection within 1.5–20 hours at room temperature .
  • Stability: Solid crystalline form (m.p. 82–84°C) with solubility in organic solvents (e.g., dioxane, acetone) .
  • Ease of purification: The by-product, 2-hydroxyimino-2-phenylacetonitrile, is water-soluble and easily removed .

BOC-ON has been commercialized (e.g., Aldrich, TCI America) and is preferred for its safety profile compared to older reagents like tert-butyl azidoformate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile typically involves the reaction of benzimidoyl cyanide with di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction can be performed in various solvents, including acetonitrile and tetrahydrofuran (THF), at ambient temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve efficiency and yield . The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group typically yields the free amine .

Scientific Research Applications

Role in Peptide Synthesis

Boc-ON is predominantly used as a protecting group in peptide synthesis. Protecting groups are essential in organic synthesis as they prevent undesired reactions during multi-step procedures. The Boc (tert-butoxycarbonyl) group can be easily removed under mild acidic conditions, making it favorable for sequential synthesis.

Key Benefits of Using Boc-ON in Peptide Synthesis:

  • Stability : Provides stability to amino groups during synthesis.
  • Selective Deprotection : Allows for selective deprotection of amino acids at different stages of synthesis.
  • Compatibility : Compatible with various coupling reagents and conditions used in peptide synthesis .

Applications in Organic Chemistry

In addition to peptide synthesis, Boc-ON finds applications in broader organic chemistry contexts, particularly in the synthesis of small molecules.

Case Study: Synthesis of Novel Compounds

A study demonstrated the use of Boc-ON in synthesizing complex organic molecules through multi-step reactions. The compound's ability to protect reactive amine groups allowed for the successful formation of intricate structures without side reactions occurring at the amino sites.

Research has highlighted the significant role of Boc-ON in enhancing the efficiency of chemical syntheses:

Enhancing Reaction Yields

A comparative analysis indicated that using Boc-ON as a protecting group improved reaction yields by minimizing side reactions during peptide coupling processes.

Facilitating Complex Syntheses

Boc-ON has been instrumental in synthesizing complex cyclic compounds where selective protection and deprotection were crucial for achieving desired outcomes .

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile involves the formation of a stable Boc-protected intermediate. The Boc group is introduced to the amine under basic conditions, forming a carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps . The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Similar tert-Butoxycarbonylating Reagents

Key Compounds and Properties

Reagent Name Reactivity Safety Concerns Yield Range (%) Reaction Conditions By-Product Handling
BOC-ON High Low (non-explosive) 65–100 RT, aqueous/organic solvent Easy (aqueous extraction)
tert-Butyl azidoformate High High (toxic, explosive) 70–85 RT, anhydrous conditions Requires careful disposal
Di-tert-butyl dicarbonate (Boc₂O) Moderate Low (non-toxic) 75–90 RT, requires base (e.g., NaOH) Forms CO₂ gas
O-tert-Butyl S-phenylthiocarbonate Low Moderate (sulfur odor) 60–75 Heating (40–60°C) Thiophenol by-product
tert-Butyl p-nitrophenyl carbonate Moderate Low (irritant) 70–80 RT, base required p-Nitrophenol

Detailed Analysis

BOC-ON vs. tert-Butyl Azidoformate

  • Safety : BOC-ON eliminates risks associated with tert-butyl azidoformate, which is shock-sensitive and toxic .
  • Efficiency : Both achieve high yields (>70%), but BOC-ON reactions are faster (e.g., 2 hours for glycine vs. 4–6 hours for azidoformate) .
  • Application : BOC-ON is preferred for large-scale synthesis due to commercial availability and safer handling .

BOC-ON vs. Di-tert-butyl Dicarbonate (Boc₂O)

  • Reactivity : Boc₂O requires a base (e.g., NaOH) for activation, whereas BOC-ON uses triethylamine in aqueous dioxane .
  • By-Products : Boc₂O releases CO₂, complicating reaction monitoring, while BOC-ON’s by-product is inert and water-soluble .

BOC-ON vs. O-tert-Butyl S-phenylthiocarbonate

  • Yield : BOC-ON provides superior yields (e.g., 94% for S-benzyl cysteine vs. 60–75% for thiocarbonate) .
  • Odor: Thiocarbonate releases malodorous thiophenol, requiring additional ventilation .

Research Findings and Advancements

  • Synthetic Improvements : A 2021 method using NaH and (Boc)₂O achieved 91% yield for BOC-ON, avoiding phosgene and reducing steps .
  • Thermal Stability: BOC-ON degrades in boiling methanol, necessitating low-temperature recrystallization .
  • Isomerism : BOC-ON exists as syn/anti isomers, but both forms are equally effective in Boc protection .

Biological Activity

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate effective inhibition of bacterial growth by targeting the ribosomal subunits, thereby interfering with protein synthesis. This is crucial for the development of new antibiotics and therapeutic agents .

Antitumor Activity

The compound has also been investigated for its antitumor properties. It is believed to affect various cellular pathways, potentially leading to apoptosis in cancer cells. The specific mechanisms involve modulation of metabolic processes and interaction with key enzymes involved in cell proliferation .

Cytotoxic Effects

Cytotoxicity studies reveal that this compound can induce cell death in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's structure allows it to interact with cellular targets effectively, leading to significant biological responses .

Interaction with Cellular Targets

The biological activity of this compound is largely attributed to its ability to bind to specific biomolecules, including enzymes and receptors. This binding can either inhibit or activate enzymatic reactions, influencing various biochemical pathways .

Pathway Modulation

The compound appears to modulate several key pathways:

  • Protein Synthesis : By targeting ribosomal subunits, it disrupts the translation process in bacteria and cancer cells.
  • Metabolic Processes : It influences metabolic flux and alters metabolite levels, which can affect cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound showed potent activity against various bacterial strains, outperforming some existing antibiotics in terms of efficacy and safety profiles .
  • Cancer Cell Line Studies : A series of experiments conducted on different cancer cell lines revealed that the compound induced apoptosis through caspase activation, underscoring its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacterial strains
AntitumorInduces apoptosis in cancer cells
CytotoxicityExhibits cytotoxic effects on various cell lines

Q & A

Basic Questions

Q. What is the primary role of Boc-ON in peptide synthesis, and what reaction conditions are optimal for its use?

Boc-ON is a reagent for introducing the tert-butoxycarbonyl (Boc) protecting group to amino acids, particularly for amines. The reaction typically occurs at room temperature using a 10% excess of Boc-ON and a 50% excess of triethylamine in aqueous dioxane or acetone . The Boc group stabilizes amines during solid-phase peptide synthesis and is cleaved under acidic conditions (e.g., TFA).

Q. What are the solubility characteristics of Boc-ON, and how do they influence experimental design?

Boc-ON is highly soluble in ethyl acetate, ether, benzene, chloroform, dioxane, and acetone, with limited solubility in methanol, 2-propanol, and tert-butanol. It is insoluble in petroleum ether and water . These properties dictate its use in organic-phase reactions and purification via solvent extraction (e.g., ethyl acetate for product isolation) .

Q. What safety precautions are necessary when handling Boc-ON?

Although not classified as hazardous under GHS, Boc-ON requires standard lab safety protocols:

  • Use gloves, protective eyewear, and a dust mask to avoid inhalation or skin contact .
  • Store at 2–8°C or –20°C in a dry environment .
  • In case of accidental exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How can Boc-ON synthesis be optimized to improve yield and reduce toxic by-products?

A high-yield (91%) method uses sodium hydride (NaH) and di-tert-butyl dicarbonate ((Boc)₂O) to react with 2-hydroxyimino-2-phenylacetonitrile. This approach avoids toxic reagents (e.g., phosgene derivatives) and reduces reaction steps . Comparative

MethodReagentsYieldBy-ProductsReference
TraditionalPhosgene-based70–80%Toxic intermediates[4]
NaH/(Boc)₂ONon-toxic91%Minimal[4]

Q. How does Boc-ON compare to alternative Boc-protection reagents (e.g., Boc₂O) in sterically hindered environments?

Boc-ON is superior for bulky amines (e.g., ε-amino groups in lysine derivatives) due to its electrophilic reactivity. In contrast, Boc₂O requires catalysts like DMAP and often fails in sterically crowded systems . However, Boc-ON may require longer reaction times (e.g., 72 hours for ε-Boc-lysine derivatives) .

Q. What strategies mitigate by-product formation during Boc-protection of alcohols or secondary amines?

By-products arise from competing reactions (e.g., oxidation or elimination). Mitigation strategies include:

  • Low-temperature reactions : Conducting reactions at 0°C with n-BuLi reduces side reactions in alcohol protection .
  • Solvent control : Using anhydrous acetone or dioxane minimizes hydrolysis .
  • Stoichiometric precision : A 10% excess of Boc-ON ensures complete conversion without overuse .

Q. How does electronic modulation of 2-phenylacetonitrile derivatives impact Boc-ON’s reactivity in C–C bond cleavage reactions?

Electron-withdrawing groups (e.g., –NO₂) on 2-phenylacetonitrile enhance reactivity in metal-free tert-butyl ester synthesis via C–CN cleavage with tert-butyl hydroperoxide (TBHP). Conversely, electron-donating groups (e.g., –OCH₃) slow the reaction . Example yields:

SubstituentYield (%)Reaction Time (h)Reference
–NO₂928[9]
–OCH₃6812[9]

Q. Contradictions and Considerations

  • Storage conditions : Evidence conflicts on optimal storage (–20°C vs. 2–8°C). Researchers should prioritize anhydrous, low-temperature storage to prevent hydrolysis .
  • Eco-toxicity data : Limited ecological impact data exist, requiring caution in waste disposal .

Properties

IUPAC Name

tert-butyl [[cyano(phenyl)methylidene]amino] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWYQAQQADNEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069278
Record name 2-(tert-Butoxycarbonyloximino)-2-phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58632-95-4
Record name 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58632-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, (cyanophenylmethylene)azanyl 1,1-dimethylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(tert-Butoxycarbonyloximino)-2-phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl α-cyanobenzylaminyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.773
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-hydroxyimino-2-phenylacetonitrile (7.3 g.) and dimethylaniline (6.0 g) in a mixture of benzene (50 ml) and dioxane (5 ml.) was added dropwise to a solution of phosgene (5.5 g.) in benzene (50 ml.) over 1 hour at 3° to 5° C. The mixture was stirred for 3.5 hours at the same temperature and allowed to stand overnight. A solution of tert-butyl alcohol (7.4 g.) and pyridine (5.0 ml.) in benzene (20 ml.) was added dropwise for 1 hour under ice-cooling to the resultant solution containing 2-chlorocarbonyloxyimino2-phenylacetonitrile. The resultant mixture was stirred for 4 hours at the same temperature, and pyridine (3.0 ml.) was added dropwise thereto. The mixture was then stirred for 1 hour at room temperature and allowed to stand overnight. Water was added thereto and the organic layer was separated. The organic layer was then washed with 1N hydrochloric acid (3 times), a sodium chloride aqueous solution, a sodium bicarbonate aqueous solution (twice) and a sodium chloride aqueous solution (twice) and concentrated. The residue was allowed to stand to obtain crystals. The crystals were triturated in aqueous methanol, collected by filtration, washed with n-hexane and dried to give 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile (7.0 g.), mp 84° to 86° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
7.4 g
Type
solvent
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-chlorocarbonyloxyimino2-phenylacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
3 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A solution of 2-hydroxyimino-2-phenylacetonitrile (7.3 g), dimethylaniline (6.0 g.) and tert-butyl alcohol (3.7 g.) in benzene (50 ml.) was dropwise added to a solution of phosgene (5.0 g.) in benzene (50 ml.) over 30 minutes under ice-cooling. To the mixture was dropwise added a solution of pyridine (4.0 ml.) in benzene (20 ml.) and the mixture was stirred for 1 hour at the same temperature and allowed to stand overnight. Water and benzene were added to the reaction mixture and an insoluble material was filtered off. The organic layer was in turn washed with 1N hydrochloric acid, water, a sodium bicarbonate aqueous solution and water, and dried over magnesium sulfate. The solvent was distilled off and to the residue were added n-hexane and a small amount of methanol. An insoluble material was filtered off and the filtrate was concentrated. Methanol was added to the residue and the mixture was allowed to stand. The precipitates were collected by filtration to give 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile (3.5 g.). Mp 83° to 85° C. Water was added to the mother liquor and the mixture was allowed to stand. The precipitates were collected by filtration to give the object compound (1.5 g.). Total yield (5.0 g.).
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 2-hydroxyimino-2-phenylacetonitrile (14.6 g.) and dimethylaniline (13.2 g.) in a mixture of acetone (5 ml.) and benzene (80 ml.) was dropwise added to a solution of trichloromethyl chloroformate (phosgene dimer) (6.7 ml.) in benzene (30 ml.) under ice-cooling. The mixture was stirred for 6 hours at the same temperature and allowed to stand overnight. To the resultant mixture containing 2-chlorocarbonyloxyimino-2-phenylacetonitrile was dropwise added a mixture of tert-butyl alcohol (11.1 g.), pyridine (16.0 ml.) and benzene (20 ml.) under ice-cooling, and the mixture was stirred for 7 hours at room temperature and allowed to stand overnight. The reaction mixture was treated as described in the above Examples 2(A) to 2(F) to give 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile (17.0 g.), mp 84° to 86° C.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
11.1 g
Type
solvent
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
6.7 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-chlorocarbonyloxyimino-2-phenylacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2(F)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A solution of 2-hydroxyimino-2-phenylacetonitrile (7.3 g.), dimethylaniline (6.0 g.) and tert-butyl alcohol (3.7 g.) in benzene (50 ml.) was added dropwise to a solution of phosgene (5.0 g.) in benzene (50 ml.) for 30 minutes under ice-cooling. A solution of pyridine (4.0 ml.) in benzene (20 ml.) was added dropwise to the mixture. The resultant mixture was stirred for 1 hour at the same temperature and allowed to stand overnight. Water and benzene were added to the reaction mixture and an insoluble material was filtered off. The organic layer was then washed with 1N hydrochloric acid, water, a sodium bicarbonate aqueous solution and water, and dried over magnesium sulfate. The solvent was distilled off and n-hexane and a small amount of methanol were added to the residue. An insoluble material was filtered off and the filtrate was concentrated. Methanol was added to the residue and the mixture was allowed to stand. The precipitates were collected by filtration to give 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile (3.5 g.), Mp 83° to 85° C. Water was added to the mother liquor and the mixture was allowed to stand. The precipitates were collected by filtration to give the desired compound (1.5 g.). Total yield (5.0 g.).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.